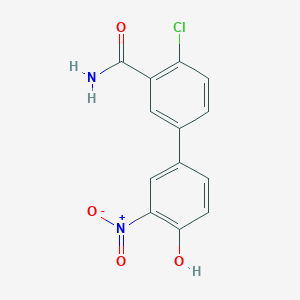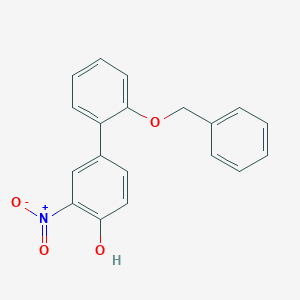
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% (4-MSA-2-NP) is a compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 4-MSA-2-NP is an aromatic nitro compound with a sulfonamide group, which gives it unique chemical properties and makes it an attractive target for research.
Aplicaciones Científicas De Investigación
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, as well as a substrate for the enzyme nitroreductase. It has also been used as a fluorescent probe for measuring the activity of enzymes and as a ligand for metal ions. Additionally, 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been used in studies of the binding of drugs to proteins and the interaction of drugs with receptors.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to involve the binding of the nitro group to the sulfonamide group, forming a stable complex. This complex is then able to interact with enzymes, proteins, and receptors, leading to the observed effects.
Biochemical and Physiological Effects
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, leading to anti-inflammatory and anti-allergenic effects. Additionally, it has been shown to inhibit the activity of nitroreductase, leading to anticancer effects. It has also been shown to bind to metal ions, leading to increased antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable and non-toxic. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to its use. It is not very soluble in water, and its effects can vary depending on the pH of the solution. Additionally, it can be difficult to accurately measure its concentration in a solution.
Direcciones Futuras
There are several potential future directions for the study of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%. One potential direction is to further investigate its mechanism of action, as well as its interactions with enzymes, proteins, and receptors. Additionally, further research could be done to better understand its biochemical and physiological effects, and to develop new methods for its synthesis. Finally, further research could be done to explore its potential applications in drug development and other areas of scientific research.
Métodos De Síntesis
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% can be synthesized through a variety of methods. One of the most common methods is a two-step procedure involving the reaction of 3-methylsulfonylaminophenol and 2-nitrophenol in aqueous solution. The reaction is catalyzed by a base and proceeds in two steps: the first step involves the formation of an intermediate, which is then converted to 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in the second step. The reaction is typically carried out at room temperature and the product is isolated by filtration or precipitation.
Propiedades
IUPAC Name |
N-[3-(4-hydroxy-3-nitrophenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)14-11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(17)18/h2-8,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYLEVKITQLSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686335 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol | |
CAS RN |
1261900-02-0 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)





![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)


